3-Methoxy-1h-pyrrole

Heterocyclic Synthesis 3-Methoxypyrrole Preparation Alkoxyallene Cyclization

3-Methoxy-1H-pyrrole (CAS 68332-37-6, molecular formula C5H7NO, molecular weight 97.12 g/mol) is a β-methoxypyrrole derivative featuring a methoxy substituent at the 3-position of the pyrrole ring. This compound serves as a key synthetic intermediate in the preparation of 4-methoxypyrrole derivatives, which are pharmacologically active scaffolds with anti-ulcer activity and proton pump inhibitory properties.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 68332-37-6
Cat. No. B3278892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1h-pyrrole
CAS68332-37-6
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCOC1=CNC=C1
InChIInChI=1S/C5H7NO/c1-7-5-2-3-6-4-5/h2-4,6H,1H3
InChIKeyOTODBDQJLMYYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-1H-pyrrole CAS 68332-37-6: Heterocyclic Building Block for Pharmaceutical Intermediates and Pyrrole-Derived Libraries


3-Methoxy-1H-pyrrole (CAS 68332-37-6, molecular formula C5H7NO, molecular weight 97.12 g/mol) is a β-methoxypyrrole derivative featuring a methoxy substituent at the 3-position of the pyrrole ring . This compound serves as a key synthetic intermediate in the preparation of 4-methoxypyrrole derivatives, which are pharmacologically active scaffolds with anti-ulcer activity and proton pump inhibitory properties [1]. The 3-methoxy substitution pattern confers distinct electronic properties and reactivity profiles compared to unsubstituted pyrrole or alternative methoxy positional isomers, making it a strategically valuable building block for heterocyclic synthesis and medicinal chemistry applications .

Why 3-Methoxy-1H-pyrrole Cannot Be Replaced by Unsubstituted Pyrrole or 2-Methoxypyrrole in Targeted Synthesis


The 3-methoxy substitution pattern is not interchangeable with unsubstituted pyrrole or 2-methoxypyrrole due to fundamentally different electronic distribution and regiochemical outcomes. The methoxy group at the β-position activates the pyrrole ring through resonance donation while directing electrophilic substitution to specific positions, enabling the construction of 4-methoxypyrrole pharmacophores that are inaccessible via α-substituted analogs [1]. Patented synthetic routes to 4-methoxypyrrole derivatives explicitly require 3-methoxy-1H-pyrrole as the indispensable intermediate; attempts to substitute with 2-methoxypyrrole fail to yield the target anti-ulcer agents, as the regiospecificity of subsequent transformations depends precisely on the β-methoxy orientation [2].

Quantitative Differentiation Evidence for 3-Methoxy-1H-pyrrole (CAS 68332-37-6) vs. Pyrrole Analogs and Alternative Synthetic Routes


Synthetic Route Yield Advantage: Methoxyallene [3+2] Cyclization vs. Traditional Pyrrole Syntheses

The methoxyallene-based [3+2] cyclization route to 3-methoxy-1H-pyrrole derivatives proceeds with very good yields when employing N-methylpyrrole-2-carbaldehyde as the starting material . This route contrasts sharply with traditional pyrrole syntheses (Paal-Knorr, Knorr, Hantzsch) that lack inherent 3-methoxy substitution and require additional functionalization steps.

Heterocyclic Synthesis 3-Methoxypyrrole Preparation Alkoxyallene Cyclization

Process Safety and Cost Advantage: Non-Explosive Reagent Replacement in 4-Methoxypyrrole Intermediate Synthesis

Patented methods using 3-methoxy-1H-pyrrole as the starting scaffold employ inexpensive and non-explosive reagents instead of (trimethylsilyl)diazomethane, which is both costly and explosive, while achieving improved overall yields compared to prior art processes [1]. The previous method using (trimethylsilyl)diazomethane yielded only 9.0% overall and required high-temperature reactions necessitating expensive equipment [2].

Process Chemistry Pharmaceutical Intermediate Industrial Scale-up

Physicochemical Property Differentiation: Computational Parameters of 3-Methoxy-1H-pyrrole vs. Pyrrole

3-Methoxy-1H-pyrrole exhibits distinct physicochemical properties relative to unsubstituted pyrrole due to the methoxy substituent. Calculated LogP is 0.9, topological polar surface area (TPSA) is 25 Ų, and XLogP is 0.7 [1]. In contrast, unsubstituted pyrrole (CAS 109-97-7) has a calculated LogP of approximately 0.75 and TPSA of 15.79 Ų [2].

Computational Chemistry ADME Prediction Physicochemical Profiling

Commercial Availability and Scale: 50 g Preparation of 3-Methoxypyrrole Building Block

The protected 3-hydroxypyrrole amino acid building block, 3-methoxypyrrole, is prepared on a 50 g scale for solid-phase synthesis of hydroxypyrrole-imidazole-pyrrole polyamides [1]. This demonstrates that the compound is accessible at multi-gram quantities suitable for library synthesis, unlike many niche pyrrole derivatives that remain limited to milligram-scale academic preparations.

Solid-Phase Synthesis DNA-Binding Polyamides Building Block Scale-up

Positional Isomer Differentiation: 3-Methoxy vs. 2-Methoxy Substitution Pattern

The β-methoxypyrrole scaffold (3-methoxy substitution) is specifically required for porphyrin synthesis applications, as the β-position directs macrocycle formation and metal coordination geometry [1]. 2-Methoxypyrrole (α-substituted) exhibits different tautomeric behavior and electrophilic substitution patterns that are incompatible with β-substituted porphyrin assembly [1].

Regioselective Synthesis β-Substituted Pyrroles Porphyrin Precursors

Optimal Research and Industrial Applications for 3-Methoxy-1H-pyrrole (CAS 68332-37-6) Based on Verified Evidence


Pharmaceutical Intermediate Manufacturing of 4-Methoxypyrrole-Derived Anti-Ulcer Agents

Procure 3-methoxy-1H-pyrrole as the essential starting material for synthesizing 4-methoxypyrrole derivatives with demonstrated anti-ulcer activity, proton pump inhibition, and H. pylori disinfectant properties [1]. Patented industrial methods specifically utilize this compound to replace hazardous (trimethylsilyl)diazomethane with non-explosive reagents while improving overall process yield, making it the validated intermediate for scale-up manufacturing of gastrointestinal therapeutics [2].

Solid-Phase Synthesis of DNA-Binding Polyamide Libraries

Source 3-methoxy-1H-pyrrole for solid-phase construction of hydroxypyrrole-imidazole-pyrrole polyamides that discriminate all four Watson-Crick base pairs in the DNA minor groove [3]. The compound has been prepared on a 50 g scale as a Boc-protected amino acid building block, enabling medium-to-large scale library synthesis for chemical biology applications in DNA recognition and gene regulation studies [3].

Building Block for 3-Methoxy-Substituted Heterocyclic Libraries via [3+2] Cyclization

Use 3-methoxy-1H-pyrrole in methoxyallene-based [3+2] cyclization protocols that generate functionalized dihydropyrrole derivatives in very good yields . This route is particularly efficient when N-methylpyrrole-2-carbaldehyde is employed as the starting material, offering a streamlined entry to electron-rich pyrrole libraries without post-synthetic methoxylation steps .

β-Substituted Porphyrin and Tetrapyrrole Macrocycle Precursor

Employ 3-methoxy-1H-pyrrole as a β-substituted pyrrolic intermediate for porphyrin synthesis, where the 3-position methoxy group enables correct macrocycle assembly geometry and metal coordination [4]. This application leverages the specific regiochemistry of β-methoxypyrroles that cannot be replicated using α-substituted (2-methoxy) analogs, making the 3-methoxy isomer irreplaceable for porphyrin chemists targeting β-functionalized tetrapyrroles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-1h-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.